REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2-].[Li+].[Cl:12][C:13]1[N:14]=[N:15][C:16](Cl)=[CH:17][CH:18]=1>O1CCCC1>[C:1]1([CH:7]([C:16]2[N:15]=[N:14][C:13]([Cl:12])=[CH:18][CH:17]=2)[C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC#N
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Li+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
To the reaction mixture thereafter cooled
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to remove the tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica gel
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization from a mixture of ethanol and isopropyl ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C#N)C=1N=NC(=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: PERCENTYIELD | 42.9% | |
YIELD: CALCULATEDPERCENTYIELD | 42.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |